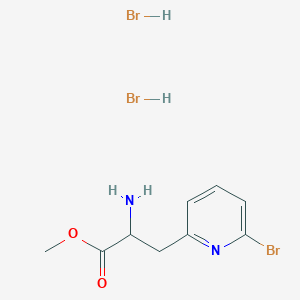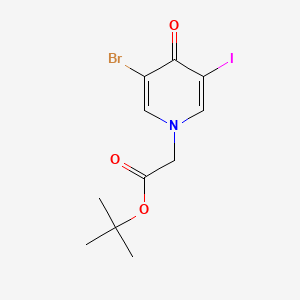
Ethyl ((2-aminophenyl)sulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-aminobenzenesulfonamido)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(2-aminobenzenesulfonamido)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-aminobenzenesulfonamido)acetate typically involves the reaction of 2-aminobenzenesulfonamide with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzenesulfonamide attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(2-aminobenzenesulfonamido)acetate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminobenzenesulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(2-aminobenzenesulfonamido)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-aminobenzenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the sulfonamide group.
Methyl 2-(2-aminobenzenesulfonamido)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.
2-(2-aminobenzenesulfonamido)acetic acid: The carboxylic acid derivative of the compound.
Uniqueness
Ethyl 2-(2-aminobenzenesulfonamido)acetate is unique due to the presence of both an ester and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
ethyl 2-[(2-aminophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C10H14N2O4S/c1-2-16-10(13)7-12-17(14,15)9-6-4-3-5-8(9)11/h3-6,12H,2,7,11H2,1H3 |
InChI Key |
XOSDOMURCOTDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
amine hydrochloride](/img/structure/B13502175.png)


![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)

![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)

![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)


![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)


